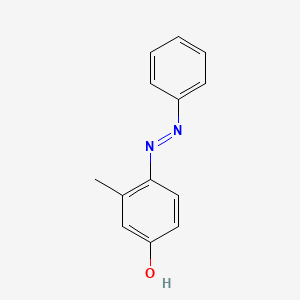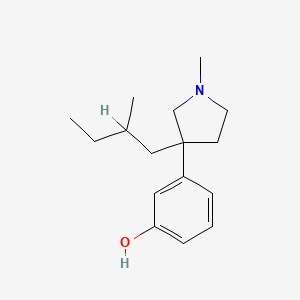
Quinolactacin A1
Descripción general
Descripción
(+)-Quinolactacin A1 is a fungal metabolite originally isolated from P. citrinum. It inhibits acetylcholinesterase (AChE) in vitro (IC50 = 280 μM).
(+)-Quinolactacin A1 is a fungal metabolite that inhibits acetylcholinesterase (AChE).
Aplicaciones Científicas De Investigación
Investigación del Cáncer
Quinolactacin A1: se ha estudiado por sus posibles propiedades antiproliferativas. La investigación indica que puede inhibir el crecimiento de ciertas líneas celulares cancerosas, lo que lo convierte en un candidato para una mayor investigación en estrategias de tratamiento del cáncer .
Tratamiento de la enfermedad de Alzheimer
Como un inhibidor de la acetilcolinesterasa, la this compound es de interés en la investigación de la enfermedad de Alzheimer. Al inhibir esta enzima, podría mejorar potencialmente la función cognitiva en pacientes con enfermedad de Alzheimer .
Inmunomodulación
La this compound puede tener aplicaciones en la inmunosupresión. Su estructura, que incluye un esqueleto de quinolona conjugado con una γ-lactama, sugiere que podría modular las respuestas inmunitarias, particularmente en condiciones donde es beneficioso suprimir el sistema inmunitario .
Investigación antiinflamatoria
Se está explorando el potencial del compuesto para actuar como un agente antiinflamatorio. Esto podría tener implicaciones para el tratamiento de enfermedades inflamatorias crónicas .
Estudios antimicrobianos
La estructura de la this compound es similar a la de otros derivados de quinona, que son conocidos por sus actividades antibacterianas. Esto sugiere que la this compound podría desarrollarse en una nueva clase de agentes antimicrobianos .
Inhibición enzimática
La this compound se ha identificado como un potente inhibidor de la acetilcolinesterasa, una diana enzimática para el tratamiento de la enfermedad de Alzheimer. Esta actividad farmacológica es crucial para el desarrollo de agentes terapéuticos .
Investigación de la biosíntesis
Las vías biosintéticas que involucran a la this compound son de gran interés. Comprender estas vías puede conducir al desarrollo de nuevos métodos sintéticos para este compuesto, lo que podría ser beneficioso para la producción industrial .
Aplicaciones farmacológicas
Las diversas actividades biológicas de la this compound la convierten en un compuesto de interés en farmacología. Sus posibles funciones en el tratamiento de diversas enfermedades, desde el cáncer hasta los trastornos neurodegenerativos, están siendo investigadas activamente .
Mecanismo De Acción
Target of Action
Quinolactacin A1 primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission. This property makes it a potential candidate for the treatment of Alzheimer’s disease .
Mode of Action
As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing signal transmission across synapses.
Biochemical Pathways
The biosynthesis of this compound involves a unique β-keto acid (N-methyl-2-aminobenzoylacetate) precursor derived from the primary metabolite L-kynurenine via methylation, oxidative decarboxylation, and amide hydrolysis reactions . Two single-module non-ribosomal peptide synthetases (NRPs) incorporate the β-keto acid and L-isoleucine, followed by Dieckmann condensation, to form the quinolone-γ-lactam structure of this compound .
Result of Action
This compound exhibits inhibitory activity against tumor necrosis factor (TNF) production by murine macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS) . TNF is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. Therefore, this compound’s inhibition of TNF production suggests potential anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
Quinolactacin A1 plays a significant role in biochemical reactions. It is known to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction with AChE suggests that this compound may have potential therapeutic applications in conditions like Alzheimer’s disease .
Cellular Effects
This compound has been found to exhibit inhibitory activity against tumor necrosis factor (TNF) production by murine macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS) . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase (AChE), leading to the inhibition of this enzyme This interaction can result in changes in gene expression and can influence the function of nerve cells
Temporal Effects in Laboratory Settings
This compound rapidly equilibrates with its diastereomer quinolactacin A2 in protic solvents This suggests that the effects of this compound can change over time in laboratory settings
Metabolic Pathways
The biosynthesis of this compound involves several steps, including the use of 13C single-labeled precursors (sodium [1-13C]acetate, DL-[1-13C]- isoleucine, L-[methyl-13C]methionine, and sodium [1-13C]- anthranilate) and D-[U-13C]glucose
Propiedades
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of (+)-Quinolactacin A1?
A1: (+)-Quinolactacin A1 is known to act as an acetylcholinesterase (AChE) inhibitor. [, ] Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE leads to increased levels of acetylcholine in the synapses, which is a potential therapeutic strategy for neurological disorders like Alzheimer's disease, characterized by a decline in cholinergic function. [, ]
Q2: What is the chemical structure and formula of (+)-Quinolactacin A1?
A2: While the provided abstracts don't delve into the specific spectroscopic details of (+)-Quinolactacin A1, they do mention that its structure has been elucidated through techniques such as NMR spectroscopy and mass spectrometry. [, ] For a detailed structural analysis, referring to the full research articles cited in the abstracts would be beneficial.
Q3: Has (+)-Quinolactacin A1 demonstrated any other biological activities besides acetylcholinesterase inhibition?
A3: Yes, research indicates that (+)-Quinolactacin A1, alongside its diastereomer (+)-Quinolactacin A2, exhibited notable cytotoxicity against the murine lymphocytic cell line L5178Y. [] This suggests potential applications beyond acetylcholinesterase inhibition, warranting further investigation.
Q4: Where is (+)-Quinolactacin A1 naturally found?
A4: (+)-Quinolactacin A1 has been isolated from various fungi, including Penicillium citrinum [, ] and Scopulariopsis sp. [] Notably, these fungi were found in association with marine organisms such as the sponge Suberites domuncula and the alga Sargassum sp. [, ] This highlights the potential of marine environments as sources of novel bioactive compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

